Mechanism of Action: MTTB is a Competitive Antagonist, Unlike Irreversible GW9662
MTTB functions as a competitive antagonist of PPARγ, as demonstrated in PPARγ-dependent transactivation assays in HEK293T cells. In contrast, GW9662 acts as a non-competitive, irreversible inhibitor that covalently modifies Cys285 in the PPARγ ligand-binding domain [1][2]. MTTB exhibited IC50 values of 4.3 µM and 1.6 µM against 1 µM rosiglitazone when using the isolated PPARγ ligand-binding domain (PPARγ-LBD) or the full-length PPARγ protein, respectively [1].
| Evidence Dimension | Mechanism of PPARγ inhibition |
|---|---|
| Target Compound Data | Competitive antagonism; IC50 = 4.3 µM (PPARγ-LBD), 1.6 µM (full PPARγ) vs 1 µM rosiglitazone |
| Comparator Or Baseline | GW9662: Non-competitive, irreversible inhibition (no IC50 shift with increasing agonist concentration) |
| Quantified Difference | Qualitative difference in mechanism; MTTB shows competitive kinetics while GW9662 shows irreversible covalent modification |
| Conditions | PPARγ transactivation assay in HEK293T cells, 1 µM rosiglitazone |
Why This Matters
Competitive antagonism permits titratable, reversible modulation of PPARγ activity, whereas irreversible inhibitors cause sustained target suppression, impacting experimental design and interpretation of dose-response relationships.
- [1] Knape T, Flesch D, Kuchler L, Sha LK, Giegerich AK, Labocha S, Ferreirós N, Schmid T, Wurglics M, Schubert-Zsilavecz M, Proschak E, Brüne B, Parnham MJ, von Knethen A. Identification and characterisation of a prototype for a new class of competitive PPARγ antagonists. Eur J Pharmacol. 2015 May 15;755:16-26. doi: 10.1016/j.ejphar.2015.02.034. View Source
- [2] Leesnitzer LM, Parks DJ, Bledsoe RK, Cobb JE, Collins JL, Consler TG, Davis RG, Hull-Ryde EA, Lenhard JM, Patel L, Plunket KD, Shenk JL, Stimmel JB, Therapontos C, Willson TM, Blanchard SG. Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662. Biochemistry. 2002 May 28;41(21):6640-50. doi: 10.1021/bi0159581. View Source
